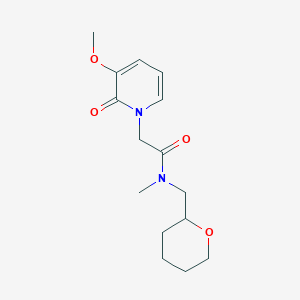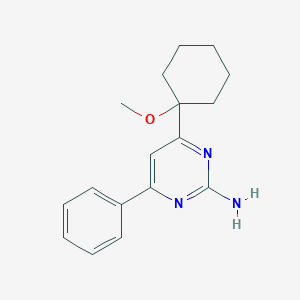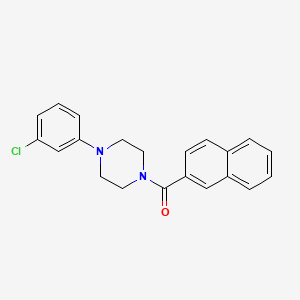
1-(3-chlorophenyl)-4-(2-naphthoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(2-naphthoyl)piperazine (also known as CNPP) is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential applications in scientific research. CNPP is a selective agonist of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
作用機序
CNPP acts as a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, CNPP activates downstream signaling pathways, such as the adenylate cyclase-cAMP pathway and the phospholipase C pathway. These pathways can modulate the activity of various ion channels and enzymes, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The activation of the serotonin 5-HT1A receptor by CNPP has been shown to have various biochemical and physiological effects. For example, CNPP can modulate the release of neurotransmitters such as serotonin, dopamine, and noradrenaline. CNPP can also modulate the activity of various ion channels, such as potassium channels and calcium channels. Additionally, CNPP can modulate the activity of the HPA axis, leading to changes in the release of cortisol and other stress hormones.
実験室実験の利点と制限
CNPP has several advantages for use in scientific research. It is a selective agonist of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. CNPP is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, CNPP has some limitations for use in lab experiments. For example, it has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, CNPP can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on CNPP. One area of interest is the role of the serotonin 5-HT1A receptor in the regulation of mood and anxiety disorders. CNPP has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that it may have potential as a therapeutic agent for these disorders. Another area of interest is the role of the serotonin 5-HT1A receptor in the regulation of pain and inflammation. CNPP has been shown to have analgesic and anti-inflammatory effects in animal models, which suggests that it may have potential as a therapeutic agent for these conditions. Finally, there is interest in developing more selective agonists of the serotonin 5-HT1A receptor, which could improve the specificity and efficacy of these compounds for use in scientific research and therapeutic applications.
合成法
CNPP can be synthesized using a variety of methods, including the condensation of 3-chlorobenzaldehyde with 2-naphthylamine followed by the reaction with piperazine. Another method involves the reaction of 3-chlorobenzaldehyde with piperazine followed by the reaction with 2-naphthylamine. The purity and yield of CNPP can be improved by using different purification techniques, such as column chromatography.
科学的研究の応用
CNPP has been used in numerous scientific studies to investigate the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. For example, CNPP has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. CNPP has also been used to investigate the role of the serotonin 5-HT1A receptor in the regulation of mood, anxiety, and cognition.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-19-6-3-7-20(15-19)23-10-12-24(13-11-23)21(25)18-9-8-16-4-1-2-5-17(16)14-18/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZQLDYCPCQKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](naphthalen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-pyridin-4-ylacetamide](/img/structure/B5652155.png)
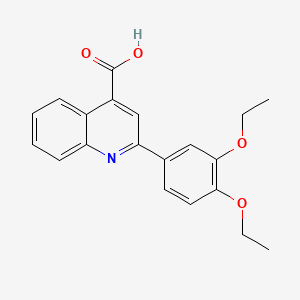
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5652186.png)
![2-amino-4-(3-hydroxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5652187.png)
![N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~-isopropylglycinamide](/img/structure/B5652191.png)
![4-methyl-1-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2(1H)-quinolinone](/img/structure/B5652198.png)
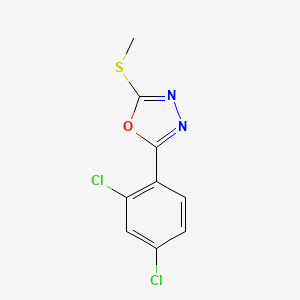
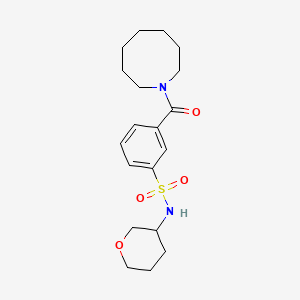

![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)
![3-methyl-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B5652244.png)

